An In-depth Technical Guide to N,3-dimethylcyclohexan-1-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to N,3-dimethylcyclohexan-1-amine: Structure, Properties, and Synthetic Strategies
Abstract
N,3-dimethylcyclohexan-1-amine is a substituted cycloaliphatic secondary amine with a molecular formula of C8H17N.[1] Its structure, featuring two chiral centers, gives rise to multiple stereoisomers, a critical consideration for its potential applications in stereoselective synthesis and as a chiral building block in pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, structural isomers, and computed physicochemical properties. In the absence of extensive experimental data in peer-reviewed literature, this document outlines a robust, proposed synthetic pathway via reductive amination and predicts the compound's characteristic spectroscopic signatures based on established principles and data from analogous structures. Safety and handling protocols are also detailed, grounded in available GHS classifications.
Chemical Identity and Structure
N,3-dimethylcyclohexan-1-amine is identified by the CAS Number 90226-22-5.[1] The molecule consists of a cyclohexane ring substituted with a methyl group at the C3 position and a secondary amine (methylamino group) at the C1 position.
Molecular Structure and Stereochemistry
The presence of two stereocenters at the C1 and C3 positions means that N,3-dimethylcyclohexan-1-amine can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other, as are the (1R,3S) and (1S,3R) isomers. These pairs of enantiomers are diastereomers of each other.
The cis/trans isomerism is determined by the relative orientation of the two substituent groups.
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Cis-isomers: The methyl and methylamino groups are on the same side of the cyclohexane ring. This corresponds to the (1R,3S) and (1S,3R) configurations. The cis-isomer is a meso compound if the substituents are identical, but in this case, they are not, so it exists as a pair of enantiomers.
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Trans-isomers: The methyl and methylamino groups are on opposite sides of the ring. This corresponds to the (1R,3R) and (1S,3S) configurations, which are also a pair of enantiomers.
The specific stereoisomer has a profound impact on the molecule's three-dimensional shape, which in turn dictates its biological activity and interaction with other chiral molecules. Control over the stereochemical outcome of the synthesis is therefore paramount for any application in drug development or asymmetric catalysis.
Physicochemical Properties
Comprehensive experimental data for N,3-dimethylcyclohexan-1-amine is not widely published. The following table summarizes key identifiers and computed properties sourced from the PubChem database. These values provide estimations for molecular characteristics and should be validated experimentally.
| Property | Value | Source |
| Molecular Formula | C8H17N | [PubChem][1] |
| Molecular Weight | 127.23 g/mol | [PubChem][1] |
| CAS Number | 90226-22-5 | [PubChem][1] |
| IUPAC Name | N,3-dimethylcyclohexan-1-amine | [PubChem][1] |
| SMILES | CC1CCCC(C1)NC | [PubChem][1] |
| XLogP3 (Computed) | 2.0 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Topological Polar Surface Area | 12 Ų | [PubChem][1] |
For context, the experimentally determined boiling point of the related isomer N,N-dimethylcyclohexylamine (CAS 98-94-2) is approximately 158.65 °C (431.7 K).[2] While not directly transferable, this suggests N,3-dimethylcyclohexan-1-amine is also a liquid at room temperature with a similar boiling range.
Proposed Synthetic Pathway: Reductive Amination
A highly plausible and industrially scalable method for the synthesis of N,3-dimethylcyclohexan-1-amine is the reductive amination of 3-methylcyclohexanone. This two-step, one-pot reaction involves the formation of an intermediate imine (or enamine), which is subsequently reduced to the target secondary amine.
The choice of reducing agent is critical for process efficiency and safety. Catalytic hydrogenation is a common and effective method.
Detailed Experimental Protocol (Proposed)
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Reactor Charging: A high-pressure hydrogenation vessel is charged with 3-methylcyclohexanone (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst like Palladium on carbon (Pd/C).
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Amine Addition: The vessel is cooled, and methylamine (a solution in alcohol or condensed gas, 1.1-1.5 eq) is added. The excess methylamine drives the equilibrium towards imine formation.
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Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (e.g., 50-150 bar). The reaction mixture is stirred and heated (e.g., 80-120 °C) until hydrogen uptake ceases. The progress can be monitored by GC-MS. Rationale: The use of a heterogeneous catalyst like Pd/C simplifies product workup, as it can be removed by simple filtration. Elevated pressure and temperature are necessary to facilitate the reduction of the C=N bond.
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Workup: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The resulting crude oil is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which is subsequently extracted with an organic solvent. Rationale: This acid-base extraction is a classic and highly effective method for separating the basic amine product from non-basic impurities and unreacted ketone.
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The final product is purified by fractional distillation under reduced pressure to yield N,3-dimethylcyclohexan-1-amine as a mixture of stereoisomers. Chiral chromatography would be required for the separation of individual stereoisomers.
Predicted Spectroscopic Characteristics
Infrared (IR) Spectroscopy
As a secondary amine, the molecule is expected to exhibit a single, characteristic N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[3] This peak is typically less intense and sharper than the broad O-H stretch of alcohols.[3] Other expected signals include C-H stretching from the aliphatic ring and methyl groups just below 3000 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be complex due to the stereoisomers and overlapping signals from the cyclohexane ring protons (typically 1.0-2.0 ppm). Key diagnostic signals would include:
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A doublet for the C3-methyl group.
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A singlet for the N-methyl group, deshielded by the nitrogen, expected around 2.2-2.6 ppm.[3]
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A broad signal for the N-H proton, which would disappear upon D₂O exchange.
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¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and will appear further downfield. The C1 carbon (bearing the N-methylamino group) is expected to resonate at a significantly different chemical shift compared to the other ring carbons.[3] Due to the presence of diastereomers in a mixture, the number of observed signals may be greater than the eight carbons in the structure.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbon is broken. For N,3-dimethylcyclohexan-1-amine, the molecular ion peak (M⁺) would be at m/z = 127. The major fragmentation pathway would be the loss of the largest possible radical from the carbon attached to the nitrogen, leading to a prominent base peak.
Potential Applications
While specific applications for N,3-dimethylcyclohexan-1-amine are not documented, its structure is analogous to other commercially significant cycloaliphatic amines.
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Polyurethane Catalyst: The structurally related N,N-dimethylcyclohexylamine is widely used as a catalyst, particularly for rigid polyurethane foams used in insulation and furniture.[4] N,3-dimethylcyclohexan-1-amine could be evaluated for similar catalytic activity.
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Pharmaceutical and Agrochemical Intermediate: The chiral nature of the molecule makes it a valuable building block (chiral synthon) for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs) or agrochemicals. The specific stereoisomers could serve as precursors for compounds where a defined three-dimensional structure is essential for biological efficacy.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,3-dimethylcyclohexan-1-amine is classified with the following hazards:[1]
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Flammable liquid and vapor (H226)
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Harmful if swallowed (H302)
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Causes severe skin burns and eye damage (H314)
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May cause respiratory irritation (H335)
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.
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Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use explosion-proof equipment.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion
N,3-dimethylcyclohexan-1-amine represents a chiral cycloaliphatic amine with significant potential as a synthetic intermediate and building block. While detailed experimental characterization is sparse in current literature, its structure and properties can be reliably predicted based on established chemical principles. The proposed synthetic route via reductive amination offers a practical approach to its preparation. Further research into the separation of its stereoisomers and the evaluation of their specific properties is warranted to unlock its full potential in fine chemical synthesis and drug discovery.
References
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PubChem. N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). [Link]
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
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PubChem. N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. [Link]
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Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. [Link]
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